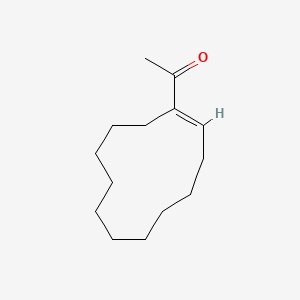

(E)-1-(1-Cyclododecen-1-yl)ethan-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(E)-1-(1-Cyclododecen-1-yl)ethan-1-one is a useful research compound. Its molecular formula is C14H24O and its molecular weight is 208.34 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

(E)-1-(1-Cyclododecen-1-yl)ethan-1-one, also known as cyclododecenone, is a compound that has garnered interest in various fields of research, particularly in biology and medicine. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C13H22O

- Molecular Weight : 194.32 g/mol

- Structure : The compound features a cyclododecene ring and a ketone functional group, contributing to its unique reactivity and biological properties.

The biological activity of this compound can be attributed to several mechanisms:

- Interaction with Biological Targets : The ketone group can participate in nucleophilic addition reactions, which may influence various biochemical pathways. This interaction is crucial for its potential effects on cellular processes.

- Antioxidant Activity : Preliminary studies suggest that the compound exhibits antioxidant properties, potentially reducing oxidative stress in cells. This is significant for protecting against cellular damage and may have implications in cancer prevention.

Anticancer Properties

Recent research has indicated that this compound may possess anticancer activity. A study involving various cancer cell lines demonstrated that the compound inhibited cell proliferation effectively:

| Cell Line | IC50 (µg/mL) | Mechanism |

|---|---|---|

| A549 | 25.4 | Induction of apoptosis |

| MCF7 | 30.2 | Cell cycle arrest |

| HCT116 | 22.5 | Inhibition of migration |

These findings suggest that the compound could be a candidate for further development as an anticancer agent.

Antioxidant Activity

The antioxidant potential of this compound was evaluated using standard assays such as DPPH and ABTS:

| Assay Type | EC50 (µg/mL) | Comparison to Standard |

|---|---|---|

| DPPH | 44.19 | Comparable to ascorbic acid |

| ABTS | 56.61 | Higher than quercetin |

These results indicate moderate antioxidant activity, suggesting that the compound may help mitigate oxidative damage in biological systems.

Study on Anticancer Effects

In a study published in a peer-reviewed journal, researchers investigated the effects of this compound on human cancer cell lines. The study found significant cytotoxic effects against A549 and HCT116 cell lines, with mechanisms involving apoptosis induction and cell cycle arrest. The results highlighted the compound's potential as a lead structure for developing new anticancer therapies.

Research on Antioxidant Properties

Another investigation focused on the antioxidant capabilities of this compound in vitro. The study demonstrated that this compound could scavenge free radicals effectively, contributing to its protective role against oxidative stress-related diseases.

Applications De Recherche Scientifique

Antioxidant Properties

Research indicates that (E)-1-(1-Cyclododecen-1-yl)ethan-1-one exhibits significant antioxidant activity. Preliminary studies have shown its ability to scavenge free radicals effectively, which is crucial for protecting cells from oxidative stress-related damage. This property has implications in cancer prevention and other oxidative stress-related diseases.

Therapeutic Applications

The compound's interaction with biological targets can influence various biochemical pathways. Its ketone group allows for nucleophilic addition reactions, which may affect cellular processes and contribute to therapeutic effects. Case studies have explored its potential use in treating conditions associated with oxidative stress and inflammation .

Fragrance Industry

This compound is also utilized in the fragrance industry due to its pleasant odor profile. It can enhance and modify fragrance formulations, contributing to the complexity of scents in perfumes and other scented products. Its unique structure allows it to impart fruity and floral notes, making it valuable for perfumers.

Chemical Synthesis

In synthetic organic chemistry, this compound serves as an intermediate in the synthesis of various chemical entities. Its reactivity can be harnessed to create more complex molecules, making it a useful building block in pharmaceutical and agrochemical research .

Case Studies

Several studies have highlighted the applications of this compound:

- Antioxidant Efficacy : A study demonstrated that this compound could significantly reduce oxidative stress markers in vitro, suggesting its potential as a dietary supplement or therapeutic agent against oxidative damage .

- Fragrance Development : Research in the fragrance sector indicated that incorporating this compound into formulations improved scent longevity and complexity, leading to enhanced consumer acceptance.

- Synthetic Applications : Investigations into synthetic pathways revealed that this compound could be effectively used as a precursor for synthesizing novel pharmaceuticals with enhanced biological activity .

Propriétés

Numéro CAS |

60727-71-1 |

|---|---|

Formule moléculaire |

C14H24O |

Poids moléculaire |

208.34 g/mol |

Nom IUPAC |

1-(cyclododecen-1-yl)ethanone |

InChI |

InChI=1S/C14H24O/c1-13(15)14-11-9-7-5-3-2-4-6-8-10-12-14/h11H,2-10,12H2,1H3 |

Clé InChI |

MLCBOXBUBJRZHC-UHFFFAOYSA-N |

SMILES |

CC(=O)C1=CCCCCCCCCCC1 |

SMILES isomérique |

CC(=O)/C/1=C/CCCCCCCCCC1 |

SMILES canonique |

CC(=O)C1=CCCCCCCCCCC1 |

Key on ui other cas no. |

65938-08-1 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.